molecular formula C8H9N3O B11919014 2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL

2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B11919014
M. Wt: 163.18 g/mol
InChI Key: VQPPBWWCKOTRQJ-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (CAS 1246553-45-6) is a high-value chemical scaffold for research and development in medicinal chemistry. This compound features the pyrazolo[1,5-a]pyrimidine core, a rigid, planar nitrogen-containing heterocyclic system that is recognized as a privileged structure in drug discovery . The molecular formula is C8H9N3O with an average mass of 163.18 g/mol . While specific biological data for this exact isomer is not widely published, the pyrazolo[1,5-a]pyrimidine class is known for its significant and diverse pharmacological potential. These derivatives are extensively studied for their applications as protein kinase inhibitors in targeted cancer therapy, with activity against kinases such as CK2, EGFR, B-Raf, and others . Furthermore, this scaffold is a key structural component in various bioactive compounds with documented anticancer, enzymatic inhibitory, and psychopharmacological properties . Researchers value this core for its synthetic versatility, which allows for extensive structural modifications to optimize drug-like properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H9N3O/c1-5-6(2)10-11-7(12)3-4-9-8(5)11/h3-4,10H,1-2H3

InChI Key

VQPPBWWCKOTRQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN2C1=NC=CC2=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of the 2,3 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol Core

Functional Group Interconversions at the 7-Hydroxyl Position

The hydroxyl group at the 7-position of the 2,3-dimethylpyrazolo[1,5-a]pyrimidine core is a key site for chemical modifications, enabling its conversion into other functional groups and facilitating the synthesis of diverse derivatives.

The oxidation of the 7-hydroxyl group to a carbonyl group yields 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This transformation is a fundamental reaction in the derivatization of this scaffold. For instance, the reaction of pyrazolopyrimidinethiones with alkaline hydrogen peroxide can lead to the formation of the corresponding pyrimidin-7-ones. journalagent.com

Detailed research findings on the oxidation to carbonyl derivatives are summarized in the table below:

ReactantReagentProductReference
5-aryl-2-phenyl-6H-pyrazolo [1,5-c] pyrimidine-7-thionesAlkaline hydrogen peroxide5-aryl-2-phenyl-6H-pyrazolo [1,5-c] pyrimidin-7-ones journalagent.com

The conversion of the 7-hydroxyl group to an amino group can be achieved through a multi-step process that often involves initial conversion to a more reactive intermediate, such as a chloro derivative, followed by nucleophilic substitution with an amine. Direct reduction of the hydroxyl group to an amine is less common. However, the reduction of related nitro-substituted pyrazolopyrimidines is a known method for introducing amino groups. For example, nitro-containing dihydropyrimidines and dihydro nih.govcdnsciencepub.comcdnsciencepub.comtriazolo[1,5-a]-pyrimidines can be reduced to their corresponding amino derivatives using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel. mdpi.com Another strategy involves the reduction of a carbonyl group to an alcohol, which can then be further functionalized. For instance, an ester group on the pyrazolo[1,5-a]pyrimidine (B1248293) ring can be reduced to an alcohol using sodium borohydride (B1222165). mdpi.com

A summary of reduction reactions leading to amine analogues or their precursors is provided in the table below:

ReactantReagent(s)ProductReference
Nitro-containing 1,4-dihydropyrimidinesHydrazine hydrate, Raney nickelAmino derivatives of pyrimidines mdpi.com
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylateSodium borohydride, Calcium chloride[5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanol mdpi.com

Halogenation, particularly chlorination, of the 7-hydroxyl group is a crucial step for subsequent nucleophilic substitution reactions. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃). nih.govnih.govsemanticscholar.org The resulting 7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (B11907956) is a highly reactive intermediate. For example, 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be converted to its 7-chloro analogue by refluxing with phosphorus oxychloride and triethylamine (B128534) in 1,4-dioxane. nih.gov Similarly, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be chlorinated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215). nih.gov

The table below outlines common halogenation strategies:

ReactantReagent(s)ProductReference
7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidinePhosphorus oxychloride, Triethylamine7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine nih.gov
2-methylpyrazolo[1,5-a]pyrimidine-5,7-diolPhosphorus oxychloride5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine nih.govsemanticscholar.org
5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrilePhosphorus oxychloride7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile nih.gov

Substitution and Functionalization Reactions on the Pyrazolo[1,5-a]pyrimidine Scaffold

Beyond the 7-position, the pyrazolo[1,5-a]pyrimidine scaffold allows for a range of substitution and functionalization reactions, enabling the introduction of various substituents to modulate the molecule's properties.

The 7-chloro derivative of 2,3-dimethylpyrazolo[1,5-a]pyrimidine is an excellent substrate for nucleophilic aromatic substitution reactions. The chlorine atom at the 7-position is highly reactive and can be readily displaced by a variety of nucleophiles, including amines and alkoxides. nih.govnih.gov This reactivity allows for the introduction of diverse functional groups at this position. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can selectively react with morpholine (B109124) in the presence of potassium carbonate to yield 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, demonstrating the higher reactivity of the C7-chlorine atom. nih.govsemanticscholar.org

Examples of nucleophilic substitution reactions are presented in the table below:

ReactantNucleophileProductReference
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholine4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine nih.govsemanticscholar.org
4-Chloro-6-nitropyrazolo[3,4-d]pyrimidineSodium methoxide (B1231860) or various amines4-substituted pyrazolo[3,4-d]pyrimidines acs.org

The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the nature of the electrophile and the reaction conditions. Nitration of the parent pyrazolo[1,5-a]pyrimidine system shows reagent-dependent regioselectivity; mixed nitric and sulfuric acids result in substitution at the 3-position, while nitric acid in acetic anhydride (B1165640) leads to substitution at the 6-position. cdnsciencepub.comcdnsciencepub.comresearchgate.net Bromination typically occurs at the 3-position, and can proceed to give 3,6-dibromo derivatives. cdnsciencepub.comresearchgate.net Halogenation can also be achieved using N-halosuccinimides (NXS), with the regioselectivity being influenced by the reaction conditions. researchgate.netresearchgate.net

The table below details electrophilic substitution patterns:

ReactantReagent(s)Product(s)Reference
Pyrazolo[1,5-a]pyrimidineNitric acid, Sulfuric acid3-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.comcdnsciencepub.comresearchgate.net
Pyrazolo[1,5-a]pyrimidineNitric acid, Acetic anhydride6-Nitropyrazolo[1,5-a]pyrimidine cdnsciencepub.comcdnsciencepub.comresearchgate.net
Pyrazolo[1,5-a]pyrimidineBromine3-Bromopyrazolo[1,5-a]pyrimidine, 3,6-Dibromopyrazolo[1,5-a]pyrimidine cdnsciencepub.comresearchgate.net
Pyrazolo[1,5-a]pyrimidinesN-Bromosuccinimide (NBS)3-Bromopyrazolo[1,5-a]pyrimidines researchgate.net

Derivatization at Positions 2, 3, 5, and 6

The pyrazolo[1,5-a]pyrimidine scaffold, a purine (B94841) analogue, allows for extensive derivatization, which has been explored for various applications, including the development of therapeutic agents. d-nb.inforesearchgate.net The reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is a key feature, enabling nucleophilic substitution. nih.gov

Substitutions at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been systematically investigated to establish structure-activity relationships (SAR) for different biological targets. For instance, in the development of PI3Kδ inhibitors, modifications at the C(2) and C(5) positions have been shown to be crucial for activity and selectivity. nih.govnih.gov The introduction of bulky groups at the C(2) position of the benzimidazole (B57391) ring, a substituent in some pyrazolo[1,5-a]pyrimidine derivatives, has been found to reduce inhibitory activity against PI3Kδ. nih.gov

The synthesis of various derivatives often involves multi-step reaction sequences. For example, 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov This intermediate serves as a versatile precursor for further functionalization.

A focused library of 27 analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one was constructed to explore the SAR for antitubercular activity. nih.gov This included methylation at the O- and N-positions, which resulted in a loss of activity, highlighting the importance of the original tautomeric form for biological function. nih.gov

The following table summarizes some of the key derivatization reactions and their outcomes:

Position(s)Reagents and ConditionsResulting ModificationApplication/Observation
7Morpholine, K2CO3Nucleophilic substitution of chlorine with morpholineKey intermediate for further coupling reactions nih.gov
2Dess-Martin periodinaneOxidation of an alcohol to an aldehyde nih.govIntermediate for reductive amination nih.gov
2Amine, sodium triacetoxyborohydrideReductive amination to introduce amine subunits nih.govCrucial for PI3Kδ inhibitory activity nih.gov
5Buchwald-Hartwig or Suzuki couplingIntroduction of various substituentsExploration of SAR nih.gov
O-positionSodium methoxide after chlorination with POCl3O-MethylationLoss of antitubercular activity nih.gov
N-positionMethyl iodide, Cs2CO3N-MethylationLoss of antitubercular activity nih.gov

Dearomatization of the Pyrimidine (B1678525) Ring via Reduction

The dearomatization of the pyrimidine ring in pyrazolo[1,5-a]pyrimidines through reduction is a significant transformation that leads to the formation of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). This process is of considerable interest in medicinal chemistry as THPPs are attractive scaffolds for designing biologically active compounds. nih.gov

The reduction of the pyrimidine ring is generally preferred over the pyrazole (B372694) ring when using complex hydrides. nih.gov The presence of substituents at positions 5 and 7 complicates the reaction, potentially leading to the formation of four stereoisomers. nih.gov

Synthesis of Tetrahydropyrazolo[1,5-A]pyrimidines

The synthesis of tetrahydropyrazolo[1,5-a]pyrimidines is typically achieved through the reduction of the corresponding pyrazolo[1,5-a]pyrimidine. A common method involves the use of sodium borohydride (NaBH4). mdpi.com The reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate with NaBH4 in methanol (B129727) has been shown to yield a high percentage of the reduced products (up to 95%). mdpi.com

The reaction conditions can influence the stereochemical outcome. For instance, reduction with NaBH4 favors the formation of the syn-isomer, with a syn:anti ratio of 7:1. mdpi.com In contrast, using tetrabutylammonium (B224687) borohydride in an aprotic solvent like chloroform (B151607) can increase the proportion of the anti-isomer, leading to a 1:1 ratio. mdpi.com The reduction in ethanol (B145695) has also been successful in isolating the anti-configured product. mdpi.com

A two-stage mechanism has been proposed for this reduction, which is supported by the detection of a dihydropropyrazolopyrimidine intermediate. mdpi.com

Conformational Analysis and Isomerism of Reduced Forms

The reduction of 5,7-substituted pyrazolo[1,5-a]pyrimidines results in the formation of geometric isomers with distinct conformational properties. mdpi.com NMR spectroscopy has been a crucial tool in confirming the formation of both syn- and anti-configured isomers. nih.gov

The bicyclic core of the syn-configured isomers is conformationally stable. nih.gov This stability has allowed for the estimation of long-range interproton distances using NOESY data. nih.gov In contrast, the trans-configured (or anti-) isomers represent a conformationally labile system. nih.gov The analysis of their conformations in solution has been carried out, revealing their structural flexibility due to a low energy barrier for conformational transitions. nih.gov This conformational lability is considered a significant advantage for the development of active small molecules, as it allows the molecule to adapt to the active site of a biological target. nih.gov

Isomerization and Tautomeric Equilibria Dynamics

The pyrazolo[1,5-a]pyrimidine system exhibits complex isomerization and tautomeric equilibria, which are fundamental to its chemical and biological properties. encyclopedia.pub

Prototropic Tautomerism within the Pyrazolo[1,5-A]pyrimidine System

Prototropic tautomerism is a form of constitutional isomerism involving the migration of a proton, accompanied by a shift in double bonds. encyclopedia.pub In the pyrazolo[1,5-a]pyrimidine system, the labile proton can move between different nitrogen and oxygen atoms, leading to a mixture of tautomeric forms. nih.govencyclopedia.pub

For the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, three plausible tautomeric structures exist. nih.gov The specific tautomer present can significantly influence its biological activity. X-ray crystallography has been used to determine the solid-state structure of these compounds, confirming the predominance of a specific tautomer under certain conditions. nih.gov The ability of different tautomers to interact uniquely with biological targets underscores the importance of understanding these equilibria. nih.gov

The process of tautomerization involves the reversible transfer of a proton between two or more conjugated functional groups. encyclopedia.pub The number of possible tautomers is determined by the number of labile protons and conjugated sites within the molecule. encyclopedia.pub

Solvent Effects on Tautomeric Preferences and Stability

The surrounding solvent environment can significantly influence the position of the tautomeric equilibrium and the relative stability of the different tautomers. mdpi.comnih.gov The polarity of the solvent can alter the electron-donating or electron-accepting properties of substituents, thereby affecting the stability of the tautomeric forms. mdpi.com

In purine systems, which are structurally related to pyrazolo[1,5-a]pyrimidines, the stability of tautomers can change with solvent polarity. mdpi.com For instance, in the gas phase, the N9H tautomer of purine is the most stable, whereas in water, the N7H and N9H tautomers have similar energies. mdpi.com Solvation can enhance the effect of certain substituents, and this enhancement is dependent on proximity effects. nih.gov

For nitropurine tautomers, the relative stability can vary significantly with the solvent. mdpi.com For example, with a C8-NO2 substitution, all tautomers can be present in solution in solvents like DMSO, water, and formamide. mdpi.com The dipole moment of tautomers generally increases in more polar solvents, indicating stabilization in such media. sid.ir

The following table illustrates the impact of solvents on tautomeric equilibria in related heterocyclic systems:

SystemSolvent ChangeObservationReference
PurineGas Phase to WaterN9H most stable in gas phase; N7H and N9H have similar energies in water. mdpi.com
C8-NH2-purineIncreasing Polarity (ɛ > 10)Tautomeric preference changes, with the 7H tautomer becoming more stable than the 9H. mdpi.com
2-amino-1,3,4-thiadiazoleGas Phase to Polar SolventsThe total energy of all tautomers decreases, indicating stabilization. sid.ir

Influence of Substituents on Tautomeric Equilibria

The tautomeric equilibrium of the 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol core is a critical aspect of its chemical behavior, influencing its reactivity, spectroscopic properties, and biological interactions. The position of this equilibrium is highly sensitive to the nature and position of substituents on the heterocyclic scaffold. The core scaffold of pyrazolo[1,5-a]pyrimidin-7(4H)-one can exist in at least three plausible tautomeric forms: the 7-hydroxy (enol-imine), the 4H-one (keto-enamine), and the 6H-one forms. nih.gov

The equilibrium between these tautomers is governed by a delicate balance of electronic and steric effects, as well as intermolecular interactions such as hydrogen bonding with solvent molecules. core.ac.uk The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in stabilizing or destabilizing specific tautomeric forms.

Electronic Effects of Substituents:

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, tend to increase the electron density of the ring system. When placed at positions that can conjugate with the enol or keto functionalities, they can significantly shift the tautomeric equilibrium. For instance, an EDG at the C5 or C6 position would be expected to enhance the stability of the 4H-keto-enamine tautomer by increasing the basicity of the pyrimidine nitrogen and the acidity of the N4-H proton.

Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and haloalkyl groups, decrease the electron density of the heterocyclic system. The presence of an EWG can favor the enol form. nih.gov For example, a study on dibenzoylmethane (B1670423) derivatives showed that substituents influence the keto-enol tautomerism equilibrium. nih.gov In the case of the pyrazolo[1,5-a]pyrimidine core, an EWG at C5 or C6 would decrease the basicity of the pyrimidine nitrogen, potentially favoring the 7-hydroxy tautomer.

Steric and Solvent Effects:

The steric bulk of substituents can also influence the tautomeric equilibrium by affecting the planarity of the system and the potential for intermolecular hydrogen bonding. core.ac.uk Solvents play a crucial role, as they can selectively solvate and stabilize one tautomer over another. rsc.org For instance, polar protic solvents can form hydrogen bonds with both the keto and enol forms, while nonpolar solvents may favor the less polar tautomer. In a study of a related chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one system, the molar ratios of tautomeric forms were found to be dependent on the polarity of the solvent used. mdpi.com

Research Findings:

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating tautomeric equilibria in solution. core.ac.ukresearchgate.net Studies on related heterocyclic systems, such as β-ketoamides, have utilized ¹H NMR to determine the populations of keto and enol tautomers under various conditions. core.ac.ukresearchgate.net For 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one, the most abundant tautomer was found to be dependent on the solvent. rsc.org

In a series of 5-alkyl substituted 3-(2-pyridyl)-1,2,4-triazoles, NMR spectroscopy was used to determine the populations of three possible regioisomers in the tautomeric equilibrium. nih.gov While direct quantitative data for a wide range of substituted 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ols is not extensively available in a single study, the principles derived from these related systems provide a strong basis for predicting substituent effects.

Computational studies using Density Functional Theory (DFT) have also been employed to calculate the relative energies of different tautomers, providing theoretical support for experimental observations. nih.govmdpi.comnih.govresearchgate.net These calculations have shown that the presence of a pyridinic nitrogen can make the conductive enol form energetically more favorable through hydrogen bonding. nih.gov

The following table summarizes the expected influence of various substituents on the tautomeric equilibrium of the this compound core, based on established chemical principles and findings from analogous systems.

Substituent PositionSubstituent TypeExpected Effect on EquilibriumRationale
C5 Electron-Donating (e.g., -OCH₃, -NH₂)Shifts equilibrium towards the 4H-keto-enamine form.Increases electron density in the pyrimidine ring, stabilizing the keto form through resonance and inductive effects.
C5 Electron-Withdrawing (e.g., -NO₂, -CF₃)Shifts equilibrium towards the 7-hydroxy form.Decreases electron density, making the pyrimidine ring less basic and favoring the aromatic enol tautomer.
C6 Electron-Donating (e.g., -CH₃)Minor shift towards the 4H-keto-enamine form.Inductive electron donation can slightly stabilize the keto tautomer.
C6 Electron-Withdrawing (e.g., -Cl, -Br)Minor shift towards the 7-hydroxy form.Inductive electron withdrawal can slightly stabilize the enol tautomer.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For pyrazolo[1,5-a]pyrimidine (B1248293) systems, NMR is crucial for assigning the core structure and determining the nature and position of substituents.

¹H NMR and ¹³C NMR for Primary Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most fundamental steps in characterizing 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state.

For a typical this compound structure, characteristic chemical shifts would be expected. The methyl groups at the C2 and C3 positions would appear as singlets in the upfield region of the ¹H NMR spectrum. The aromatic protons on the pyrimidine (B1678525) ring, H5 and H6, would show distinct signals, with their chemical shifts and coupling patterns providing definitive proof of their connectivity. For instance, in related pyrazolo[1,5-a]pyrimidines, the reduction of the pyrimidine ring leads to the disappearance of the aromatic H6 signal, which is a key indicator of structural change. nih.gov

Illustrative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.4~14
3-CH₃~2.6~11
H5~6.5 (d)~108
H6~8.2 (d)~145
C2-~148
C3-~115
C3a-~152
C5-~108
C6-~145
C7-~160

Note: This table presents expected chemical shift ranges for educational purposes. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the pyrazolo[1,5-a]pyrimidine core, a cross-peak between the H5 and H6 protons would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and protons. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, such as linking the H5 signal to the C5 carbon and the H6 signal to the C6 carbon. In studies of complex derivatives, HSQC spectra have been crucial in confirming the presence of multiple tautomeric forms in solution by revealing distinct C-H correlation peaks for each species. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in piecing together the entire molecular skeleton. For example, correlations would be expected from the 2-CH₃ protons to the C2 and C3 carbons, and from the H5 proton to the C3a, C6, and C7 carbons, thereby confirming the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, regardless of whether they are connected through bonds. This is particularly valuable for determining stereochemistry and conformation. In the analysis of reduced pyrazolo[1,5-a]pyrimidine derivatives, the presence of a NOESY cross-peak between the H5 and H7 protons was the definitive evidence for their cis configuration. nih.gov

Analysis of Vicinal Spin-Spin Coupling Constants for Conformational Insights

The magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent atoms, is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for conformational analysis.

In conformationally mobile systems, such as the reduced rings of pyrazolo[1,5-a]pyrimidine derivatives, the analysis of ³J values is critical. Researchers have compared experimentally measured vicinal constants within a –C⁵H–C⁶H₂–C⁷H– fragment to values calculated for different theoretical conformers. nih.gov This comparison allows for the determination of the predominant conformation in solution or the relative populations of interconverting conformers. nih.gov For example, a detailed analysis of the coupling constants ³J(H6α–H7), ³J(H6β–H5), ³J(H6α–H5), and ³J(H6β–H7) in tetrahydropyrazolo[1,5-a]pyrimidines has enabled the characterization of the conformational equilibrium of the bicyclic core. nih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Identification of Key Functional Groups and Hydrogen Bonding Interactions

For this compound, IR and Raman spectroscopy can readily identify key structural features. The presence of the hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide evidence of hydrogen bonding. A sharp band around 3500-3600 cm⁻¹ would suggest a free -OH group, while a broad, lower-frequency band (e.g., 3200-3400 cm⁻¹) indicates that the -OH group is acting as a hydrogen bond donor, likely to a nitrogen atom in another molecule or the solvent.

Other key vibrations include:

C=C and C=N stretching: Strong bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyrazolo[1,5-a]pyrimidine core.

C-H stretching: Signals for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for the methyl C-H bonds are found just below 3000 cm⁻¹.

C-O stretching: A strong band for the C-O single bond of the hydroxyl group is expected around 1200-1260 cm⁻¹.

Spectroscopic Differentiation of Tautomeric Species

Pyrazolo[1,5-a]pyrimidin-7-ol compounds can exist in different tautomeric forms, most commonly the enol form (pyrimidin-7-ol) and the keto form (pyrimidin-7(4H)-one). These forms exist in equilibrium, and spectroscopy is essential to identify which tautomer predominates. nih.gov

Vibrational spectroscopy is a powerful tool for this differentiation.

The enol form (this compound) is characterized by the O-H and C-O stretching vibrations described above.

The keto form (2,3-Dimethyl-4H-pyrazolo[1,5-a]pyrimidin-7-one) would lack the O-H band and instead show a strong C=O (carbonyl) stretching absorption in the IR spectrum, typically between 1650-1700 cm⁻¹. It would also feature an N-H stretching band around 3300-3500 cm⁻¹ from the protonated nitrogen at the 4-position.

NMR spectroscopy can also clearly distinguish between these tautomers. In a study on a related chromenopyrazolopyrimidinone, researchers observed two distinct sets of signals in the ¹H NMR spectrum in a DMSO-d₆ solution. mdpi.com The presence of both a broad NH singlet at 10.58 ppm and a very broad OH singlet at 12.31 ppm, along with separate signals for the protons on the heterocyclic core, provided conclusive evidence for a mixture of the keto-enamine and enol-imine tautomers in solution. mdpi.com Synthesizing methylated analogues that "lock" the molecule into one tautomeric form can further aid in the assignment of spectroscopic signals for each species. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of the pyrazolo[1,5-a]pyrimidine scaffold are a subject of considerable interest, particularly in the context of developing novel fluorophores and molecular probes. The position and nature of substituents on the heterocyclic core significantly influence the electronic transitions and, consequently, the UV-Vis absorption spectra.

Analysis of Electronic Transitions and Chromophoric Systems

The UV-Vis absorption spectra of pyrazolo[1,5-a]pyrimidine derivatives are primarily governed by π-π* and n-π* electronic transitions within the fused aromatic system. The core structure itself acts as a chromophore. The absorption bands in these systems are often attributable to intramolecular charge transfer (ICT) processes. nih.gov

For instance, studies on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines have shown a main absorption band in the range of 340–440 nm, which has been assigned to an ICT process. The nature of the substituent at position 7 plays a critical role in modulating the absorption properties. Electron-donating groups (EDGs) at this position have been observed to enhance the absorption coefficient (ε). nih.govrsc.org This is particularly relevant for this compound, where the hydroxyl group (-OH) at the 7-position is an electron-donating group. It is anticipated that this substitution would lead to a significant absorption band in the near-UV region.

In a study of various 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, it was found that derivatives with strong electron-donating groups exhibited higher molar absorptivity. rsc.org While specific experimental data for this compound is not available in the reviewed literature, the trends observed in analogous compounds suggest that it would exhibit distinct absorption bands related to its chromophoric pyrazolo[1,5-a]pyrimidine system, with the electronic transitions being influenced by the methyl and hydroxyl substituents.

A theoretical and experimental study on a family of pyrazolo[1,5-a]pyrimidines revealed that electron-donating groups at position 7 enhance both absorption and emission, a finding that supports the expected behavior of the title compound. nih.gov

Table 1: Predicted and Observed UV-Vis Absorption Data for Analogous Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundSubstituentsSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
7-(4-Anisyl)-3-methylpyrazolo[1,5-a]pyrimidine3-CH₃, 7-(4-OCH₃Ph)THF~3506547 nih.gov
7-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine2-CH₃, 7-PhNot SpecifiedNot SpecifiedNot Specified nih.gov
7-(Diethylaminocoumarin-3-yl)-3-methylpyrazolo[1,5-a]pyrimidine3-CH₃, 7-(Coumarin)THF~44039867 nih.gov

This table presents data for analogous compounds to infer the potential spectroscopic properties of this compound.

Solvatochromism Studies and Environmental Effects on Electronic Structure

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a phenomenon observed in compounds where the electronic ground state and excited state have different dipole moments. This effect provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding medium.

For pyrazolo[1,5-a]pyrimidine derivatives, solvatochromism has been reported, indicating a change in their electronic structure upon excitation. A study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines demonstrated that the emission spectra of these compounds are sensitive to solvent polarity. nih.gov Interestingly, a derivative with an electron-withdrawing group at position 7 exhibited a stronger solvatofluorochromic effect (a change in fluorescence color with solvent polarity) than a derivative with an electron-donating group. nih.gov This behavior is attributed to the π-amphoteric (both donor and acceptor) nature of the pyrazolo[1,5-a]pyrimidine core. nih.gov

While the absorption maxima of these compounds showed little change with varying solvent polarity, their molar absorption coefficients tended to decrease as the solvent polarity increased. nih.gov For this compound, it is expected that its electronic structure would be influenced by the solvent environment. The protic nature of the hydroxyl group at position 7 could lead to specific hydrogen-bonding interactions with protic solvents, potentially causing shifts in the absorption and emission spectra.

The investigation of solvatochromic behavior is crucial for understanding the photophysical properties and for the potential application of these compounds as environmental-sensitive fluorescent probes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules, providing information about the molecular weight and fragmentation pathways, which helps in confirming the chemical structure.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This technique is crucial for the unambiguous identification of a synthesized compound.

While specific experimental HRMS data for this compound was not found in the reviewed literature, the use of HRMS has been reported for the characterization of other pyrazolo[1,5-a]pyrimidine derivatives. For example, in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based glycohybrids, high-resolution mass spectra were recorded using an ESI source and a quadrupole/TOF mass spectrometer to confirm the structures of the synthesized compounds. nih.gov Similarly, the structure of a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was established using HRMS among other techniques. mdpi.com

For this compound (C₉H₁₀N₃O), the theoretical exact mass can be calculated. PubChem provides predicted mass spectral data for the parent compound, pyrazolo[1,5-a]pyrimidin-7-ol (C₆H₅N₃O), with a monoisotopic mass of 135.04326 Da. uni.lunih.gov Based on this, the predicted monoisotopic mass for this compound would be higher due to the two additional methyl groups.

Table 2: Predicted m/z Values for Adducts of the Analogous Compound Pyrazolo[1,5-a]pyrimidin-7-ol

AdductPredicted m/zReference
[M+H]⁺136.05054 uni.lu
[M+Na]⁺158.03248 uni.lu
[M-H]⁻134.03598 uni.lu
[M+K]⁺174.00642 uni.lu

This table shows predicted data for the parent compound and serves as a reference for the expected adducts of this compound in HRMS analysis.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) is commonly used to study the fragmentation patterns of organic compounds. The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure.

The mass spectral fragmentation of pyrimidine and its fused heterocyclic derivatives has been a subject of study. Generally, the fragmentation process involves the successive loss of small, stable molecules or radicals from the molecular ion. sapub.orgresearchgate.net For pyrimidine derivatives, the pyrimidine ring is often found to be more stable than other attached heterocyclic rings during fragmentation. sapub.org

A study on the mass spectral fragmentation of pyrimidinethiones and related fused systems showed that the fragmentation pathways are characterized by the loss of side functional groups followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net For a related compound, 3-(4-hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one, the mass spectrum showed the molecular ion peak at m/z = 283, which was also the base peak, indicating its stability. mdpi.com

For this compound, the fragmentation pattern would be expected to involve the loss of methyl radicals (CH₃), carbon monoxide (CO) from the pyrimidinone ring, and potentially the cleavage of the pyrazole (B372694) and pyrimidine rings. The specific fragmentation pathway would provide valuable information for confirming the positions of the methyl groups and the hydroxyl group on the pyrazolo[1,5-a]pyrimidine core. While a detailed fragmentation diagram for the title compound is not available, analysis of related structures suggests that the fused ring system would exhibit a degree of stability, with initial fragmentations likely occurring at the substituent groups.

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylpyrazolo 1,5 a Pyrimidin 7 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution, geometry, and energy of the molecular system, providing a detailed picture of its stability and potential reaction pathways.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing computational cost with accuracy for studying medium to large-sized molecules, including pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netnih.gov DFT methods are used to calculate various molecular properties such as optimized geometry, total energies, relative energies between different forms, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

For pyrazolo[1,5-a]pyrimidine systems, DFT calculations help in understanding the charge transfer within the molecule and identifying key structural parameters like bond lengths and angles. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly used for these types of heterocyclic systems. researchgate.netnih.gov These calculations can elucidate the electronic nature of the fused pyrazole (B372694) and pyrimidine (B1678525) rings, which together act as a unique π-amphoteric system, capable of both donating and accepting electrons. semanticscholar.org

Ab Initio Methods for Energetic Profiles and Reaction Pathways

Ab initio methods, which are based on first principles without empirical parameterization, provide a high level of theory for calculating energetic profiles and reaction pathways. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can offer more accurate energy predictions for processes such as proton transfer. nih.gov

These methods are particularly valuable for mapping the potential energy surface of a reaction, identifying transition states, and calculating the activation energy barriers. For pyrazole systems, ab initio calculations have been used to determine that intermolecular proton transfer is significantly more favorable than intramolecular transfer, with the energy barrier for the intramolecular process being around 50 kcal/mol. semanticscholar.org Such calculations are critical for understanding the dynamics of tautomerization and other proton-mediated reactions in 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen basis set and, for DFT, the exchange-correlation functional. The selection process often involves benchmarking calculations against experimental data or higher-level computational results when available.

For pyrimidine and pyrazole derivatives, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are frequently employed. researchgate.netnih.govsemanticscholar.org The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.

Commonly used exchange-correlation functionals include the hybrid functional B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov The performance of different functionals and basis sets is typically validated by comparing calculated geometric parameters and vibrational frequencies with experimental X-ray diffraction and spectroscopic data. nih.gov

Table 1: Commonly Used Computational Methods for Pyrazolo[1,5-a]pyrimidine Systems

MethodFunctional/Level of TheoryBasis SetTypical Applications
Density Functional TheoryB3LYP6-31G*, 6-311++G(d,p)Geometry optimization, electronic properties (HOMO/LUMO), tautomer stability
Density Functional TheoryM06-2X6-311++G(2df,p)Thermochemistry, kinetic and thermodynamic analysis of reaction pathways
Ab InitioMP26-311++G(d,p)High-accuracy energy calculations, proton transfer reaction barriers
Time-Dependent DFT (TD-DFT)B3LYP6-311G(d,p)Calculation of electronic absorption spectra (UV-Vis) and excited state properties

Theoretical Studies of Tautomerism and Protonation Processes

The structure of this compound allows for the existence of multiple tautomeric forms, which can significantly influence its chemical reactivity and biological activity. Computational studies are essential for determining the relative stabilities of these tautomers and investigating the mechanisms of their interconversion.

Relative Stabilities of Tautomeric Forms in Gas Phase and Solution

This compound can exist in at least three tautomeric forms: the enol form (7-OH), the keto form (4H-one), and another keto form (8H-one). Studies on the parent pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold confirm the presence of these tautomeric possibilities. nih.gov

Theoretical calculations are used to compute the total energy of each tautomer, allowing for the determination of their relative stabilities. In the gas phase, the stability is determined by the intrinsic electronic structure. semanticscholar.org For pyrazoles, it has been noted that electron-donating groups often favor substitution at the C3 position. semanticscholar.org The solvent environment can have a profound effect on tautomeric equilibrium. The polarizable continuum model (PCM) is a common method to simulate the effects of a solvent. Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. nih.gov For instance, in related pyrazolone (B3327878) systems, intramolecular hydrogen bonds and the polarity of the medium were found to be responsible for the energy differences among possible tautomers. nih.gov

Table 2: Tautomeric Forms of this compound

Tautomeric FormStructure NameKey Structural FeatureExpected Relative Stability Influence
A (Enol)This compoundAromatic OH groupMay be favored in non-polar solvents.
B (Keto)2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneN4-H, C7=O groupStability is influenced by solvent polarity and hydrogen bond donation.
C (Keto, zwitterionic/charged separation)2,3-Dimethyl-8H-pyrazolo[1,5-a]pyrimidin-7-oneN8-H, C7=O groupGenerally less stable due to charge separation.

Investigation of Intermolecular Proton Transfer Mechanisms

Proton transfer is the fundamental process that governs the interconversion between tautomers. Theoretical studies on pyrazole systems have shown that the energy barrier for an intramolecular proton transfer (a direct 1,2-proton shift) is very high. semanticscholar.org Consequently, intermolecular mechanisms are considered more plausible.

These mechanisms can involve a single molecule of a protic solvent (like water or methanol) or another molecule of the solute itself, forming a dimer. In these scenarios, the solvent or the second solute molecule acts as a proton shuttle, creating a cyclic transition state that significantly lowers the activation energy barrier. semanticscholar.org For pyrazoles, the activation energy for intermolecular proton transfer is in the range of 10–14 kcal/mol, which is substantially lower than the intramolecular pathway. semanticscholar.org Computational modeling of these transition states and the associated energy barriers is crucial for understanding the kinetics of tautomerization for this compound in different environments.

Computational Modeling of Solvation Effects (e.g., SCRF methods, MD-FEP)

The influence of solvents on the properties and behavior of molecules is a critical aspect of chemical and biological processes. Computational methods such as Self-Consistent Reaction Field (SCRF) and Molecular Dynamics-Free Energy Perturbation (MD-FEP) are instrumental in modeling these solvation effects for compounds like this compound.

While specific studies employing SCRF or MD-FEP on this compound are not extensively documented, the principles of these methods are widely applied to similar heterocyclic systems. SCRF methods, for instance, model the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions and their impact on molecular properties such as conformational stability and electronic structure. For pyrazolo[1,5-a]pyrimidine derivatives, this approach can predict how the polarity of the solvent might influence the tautomeric equilibrium between the -ol and -one forms.

MD-FEP simulations offer a more detailed and dynamic picture of solvation. By explicitly representing solvent molecules, these simulations can compute the free energy changes associated with transferring a molecule from the gas phase to a solvent or between different solvents. Such calculations are crucial for understanding the solubility and partitioning behavior of this compound and its analogs, which is vital for applications in drug design and materials science. The thermodynamic stability of different polymorphs of related compounds in various solvents has been explored, demonstrating the significant role of surface effects and solvent interactions at the nanoscale. core.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure, conformational landscape, and dynamic behavior of molecules like this compound.

Force Field-Based Calculations for Conformational Analysis (e.g., MMFF94s)

Force fields are sets of empirical energy functions and parameters used to calculate the potential energy of a molecular system. The Merck Molecular Force Field 94 static (MMFF94s) is a widely used force field for small organic molecules, known for its accuracy in predicting conformational energies.

Conformational analysis of the pyrazolo[1,5-a]pyrimidine scaffold and its derivatives using force fields like MMFF94s can identify low-energy conformations and the rotational barriers between them. This is particularly important for understanding the flexibility of the molecule and how it might interact with biological targets. For instance, in a study on the dearomatization of a related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, computational studies were employed to predict the conformational lability of the resulting geometric isomers. mdpi.comnih.gov Such analyses help in understanding the three-dimensional shapes that the molecule is likely to adopt in different environments.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior and flexibility of this compound. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time.

MD simulations have been used to study the stability of complexes formed between pyrazolo[1,5-a]pyrimidine derivatives and their biological targets. nih.govresearchgate.net For example, in the context of identifying novel inhibitors for specific enzymes, MD simulations can validate the stability of the ligand-protein complex predicted by molecular docking. nih.govnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms are often analyzed to assess the stability and flexibility of the molecule and its complex. nih.gov

In Silico Design and Virtual Screening of Novel Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is a common starting point for the in silico design and virtual screening of novel bioactive compounds. nih.govmdpi.comrsc.org These computational techniques allow for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of possessing desired properties.

In the design of novel derivatives of this compound, the core structure can be systematically modified with different functional groups. Molecular docking is then often used to predict the binding affinity and orientation of these derivatives within the active site of a target protein. rsc.org This approach has been successfully applied to discover novel inhibitors for various enzymes based on the broader pyrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine scaffolds. nih.govmdpi.comrsc.orgresearchgate.net

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict and help interpret spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and NMR Spectra Simulation

Theoretical simulations of IR and NMR spectra can be a valuable tool in the structural elucidation of newly synthesized compounds. Density Functional Theory (DFT) is a common method for these calculations.

Experimental NMR data for related compounds, such as ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, have been used to confirm the structures of reaction products and to study their conformational dynamics in solution, providing a basis for the validation of theoretical models. mdpi.comnih.gov

Below is a table summarizing the types of computational methods and their applications in the study of this compound and its analogs.

Computational Method Application Key Findings/Insights Relevant Analogs Studied
SCRF Modeling solvation effectsPredicts the influence of solvent polarity on tautomeric equilibria and conformational stability.General heterocyclic systems
MD-FEP Calculating free energy of solvationDetermines solubility and partitioning behavior.General heterocyclic systems
MMFF94s Conformational analysisIdentifies low-energy conformations and rotational barriers.Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate mdpi.comnih.gov
Molecular Dynamics Simulating dynamic behaviorAssesses the stability and flexibility of the molecule and its complexes with biological targets. nih.govnih.govVarious pyrazolo[1,5-a]pyrimidine derivatives nih.govresearchgate.netnih.gov
In Silico Design/Virtual Screening Discovering novel derivativesIdentifies potential bioactive compounds by modifying the core structure and predicting their properties. nih.govmdpi.comrsc.orgPyrazolo[1,5-a]pyrimidine and related scaffolds nih.govmdpi.comrsc.orgresearchgate.net
DFT Simulating IR and NMR spectraAids in the structural elucidation and assignment of spectroscopic signals. jocpr.comresearchgate.netPyrazolone and pyrazolo[1,5-a]pyrimidine derivatives jocpr.comresearchgate.netresearchgate.net

Prediction of UV-Vis Absorption Maxima

The prediction of ultraviolet-visible (UV-Vis) absorption maxima through computational methods is a valuable tool for understanding the electronic properties of molecules like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the relationship between a molecule's structure and its spectroscopic characteristics.

A computational investigation of this compound would typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state using a suitable DFT functional and basis set.

TD-DFT Calculations: Using the optimized geometry, TD-DFT calculations are performed to predict the electronic transitions, which correspond to the absorption of light at specific wavelengths. These calculations can be carried out for the molecule in a vacuum or in the presence of a solvent, using various solvent models to simulate the experimental conditions more accurately.

The results of such a study would provide the predicted maximum absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption. A hypothetical data table illustrating the potential output of such a computational study is presented below.

SolventPredicted λmax (nm)Oscillator Strength (f)Major Electronic Transition
Gas Phase---
Ethanol (B145695)---
Acetonitrile---
Toluene (B28343)---

No specific computational studies on the prediction of UV-Vis absorption maxima for this compound have been identified in the surveyed literature. The table above is illustrative of the data that would be generated in such a study.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Ligand-Based Pharmacophore Modeling for Key Structural Features

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. This method is particularly useful when the structure of the biological target is unknown. The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new potential lead compounds.

A typical pharmacophore model for a compound like this compound would include features such as:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Aromatic rings (AR)

Hydrophobic features (HY)

Positive and negative ionizable features

At present, there are no published ligand-based pharmacophore models specifically developed for this compound.

Molecular Docking for Exploring Ligand-Receptor Binding Modes and Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This allows for the rational design of new drugs with improved potency and selectivity.

Molecular docking studies have been performed on various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, targeting a range of biological entities. johnshopkins.edunih.gov These studies have been instrumental in understanding the structure-activity relationships within this class of compounds.

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The resulting poses would be scored based on their predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be analyzed.

The following table illustrates the kind of data that would be generated from a molecular docking study.

Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
----

Specific molecular docking studies for this compound have not been found in the reviewed scientific literature. The table serves as an example of typical docking results.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies on pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to build predictive models for various biological activities. nih.govnih.gov A QSAR study for a series of analogs of this compound would entail:

Data Set Preparation: A set of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model. The predictive power of the model would be rigorously validated.

An example of the data that would be used and generated in a QSAR study is shown in the table below.

CompoundExperimental Activity (IC50, µM)Predicted Activity (IC50, µM)Key Descriptor 1Key Descriptor 2
Analog 1----
Analog 2----
Analog 3----

There are no published QSAR models specifically for this compound in the surveyed literature. The table is a representative example of data from a QSAR study.

Mechanistic Insights into Molecular Interactions and Supramolecular Chemistry

Supramolecular Assembly and Crystal Engineering of Pyrazolo[1,5-A]pyrimidines

The field of crystal engineering relies on the predictable formation of desired crystal structures through the control of intermolecular interactions. The pyrazolo[1,5-a]pyrimidine (B1248293) system is an exemplary scaffold in this regard due to its rigid and planar nature, which facilitates organized packing in the solid state. nih.gov The versatility of this heterocyclic system allows for systematic structural modifications, enabling fine-tuning of the resulting supramolecular architectures. nih.gov

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This modular synthesis allows for the introduction of a wide variety of substituents at different positions on the fused rings. These substituents play a critical role in directing the supramolecular assembly. By altering functional groups, researchers can control steric hindrance, electronic properties, and the potential for specific non-covalent interactions, thereby influencing the crystal packing. nih.gov

Analysis of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonds are among the most important interactions governing the structure of matter, from biological systems to engineered materials. In the context of 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, which exists in tautomeric equilibrium with 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the potential for hydrogen bonding is significant. bldpharm.com The hydroxyl/oxo group at the 7-position and the nitrogen atoms within the pyrimidine (B1678525) and pyrazole (B372694) rings serve as primary sites for hydrogen bond donation and acceptance.

Intermolecular Hydrogen Bonding: Research on related pyrazolo[1,5-a]pyrimidine structures has revealed the prevalence of robust intermolecular hydrogen bonding networks. For example, in the crystal structure of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, molecules are linked by two distinct N—H⋯N hydrogen bonds, creating a complex three-dimensional framework. researchgate.net Similarly, weak intermolecular C—H⋯N hydrogen bonds have been observed to link molecules into centrosymmetric dimers in other derivatives. researchgate.net For this compound, the keto-enol tautomerism allows for the formation of strong O—H⋯N or N—H⋯O hydrogen bonds, which can lead to the assembly of dimers, chains, or more complex sheet-like structures. These interactions are fundamental to the stability of the crystal lattice.

Investigation of Non-Covalent Interactions within Molecular Complexes and Crystal Structures

Beyond classical hydrogen bonds, the crystal structures of pyrazolo[1,5-a]pyrimidine derivatives are stabilized by a variety of other non-covalent interactions. The aromatic character of the fused ring system makes it particularly susceptible to π–π stacking interactions. researchgate.net

X-ray diffraction studies of various pyrazolo[1,5-a]pyrimidines have provided direct evidence for these interactions. researchgate.net For example, π–π interactions have been observed between the pyrazole ring of one molecule and the pyrimidine ring of a neighboring molecule. researchgate.net These interactions, where the electron-rich π system of one ring interacts with the electron-deficient π system of another, are crucial for the dense packing of molecules in the crystal.

Principles of Molecular Recognition and Interaction Modulation by Pyrazolo[1,5-A]pyrimidines

The ability of pyrazolo[1,5-a]pyrimidines to engage in specific and directional non-covalent interactions makes them excellent candidates for molecular recognition. This is particularly evident in their application as inhibitors of protein kinases, where they act as ATP mimetics. nih.govrsc.org The pyrazolo[1,5-a]pyrimidine scaffold structurally resembles the purine (B94841) core of ATP, allowing it to fit into the ATP-binding pocket of kinases. nih.gov

Molecular docking studies have elucidated the specific interactions that govern this recognition process. The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, forming key interactions with backbone amide protons in the hinge region of the kinase active site. researchgate.netekb.eg For this compound, the hydroxyl/oxo group at the 7-position can provide an additional hydrogen bond donor or acceptor site, further anchoring the molecule within the binding pocket.

The modulation of these interactions is achieved by decorating the core scaffold with various substituents. nih.gov The methyl groups at the 2- and 3-positions of the title compound, for instance, can engage in favorable hydrophobic interactions within the typically nonpolar kinase active site. By strategically placing different functional groups around the periphery, the binding affinity and selectivity for specific kinase targets can be systematically optimized. rsc.orgbohrium.com This principle of using a rigid scaffold to present a specific three-dimensional pattern of interacting functional groups is the foundation of its utility in rational drug design and the development of highly selective molecular probes.

Future Research Directions and Potential Applications in Advanced Materials Science

Exploration in Novel Functional Materials

The exploration of 2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives is opening new avenues in the creation of novel functional materials. The inherent properties of the pyrazolopyrimidine scaffold, a fusion of pyrazole (B372694) and pyrimidine (B1678525) rings, make it a promising candidate for a variety of advanced applications. ekb.egtsijournals.com

Harnessing Unique Electronic and Optical Properties

The electronic and optical behavior of pyrazolo[1,5-a]pyrimidines is intrinsically linked to their molecular structure. The distribution of electrons within the fused heterocyclic system can be finely tuned through strategic chemical modifications. Theoretical calculations, such as those based on Density Functional Theory (DFT), are crucial tools for understanding and predicting these properties. nih.govrug.nl For instance, the introduction of different substituent groups at various positions on the pyrazolopyrimidine core can significantly alter the intramolecular charge transfer (ICT) processes, thereby influencing the absorption and emission spectra. nih.gov

Studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems have shown that attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the core can modulate the electronic and, consequently, the optical characteristics. nih.gov This tunability is a key factor in designing materials with specific light-absorbing or emitting properties for applications in fields like organic electronics and sensor technology.

Applications in Photophysical Systems

The distinct photophysical properties of pyrazolopyrimidine derivatives make them attractive for use in various light-based technologies. researchgate.net These compounds have the potential to act as fluorophores, molecules that absorb light at a specific wavelength and emit it at a longer wavelength. nih.gov

The development of pyrazolo[1,5-a]pyrimidine-based fluorophores has demonstrated their potential in optical applications. nih.gov Their fluorescence characteristics are highly dependent on the substituents attached to the heterocyclic core, allowing for the rational design of probes for specific sensing applications or as components in light-emitting devices. nih.gov The structural similarity of pyrazolopyrimidines to purines also suggests potential applications in biological imaging and sensing, although this area requires further exploration. researchgate.net

Development of Greener and More Efficient Synthetic Pathways

The synthesis of pyrazolopyrimidines has traditionally involved methods that may not align with the principles of green chemistry. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic routes to this compound and its analogs.

Advanced Elucidation of Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of the pyrazolo[1,5-a]pyrimidine core typically involves a cyclocondensation reaction. nih.gov

For instance, the reaction of 3-amino-5-methylpyrazole (B16524) with a suitable β-dicarbonyl compound or its equivalent is a common route. nih.gov Mechanistic studies, often aided by computational modeling, can help to identify key intermediates and transition states in these reactions. researchgate.net This knowledge allows for the rational control of regioselectivity and the suppression of side reactions, leading to purer products and more efficient processes. Advanced analytical techniques, such as 2D NMR and X-ray crystallography, are invaluable for confirming the structures of the resulting isomers and intermediates. researchgate.netresearchgate.net

Synergistic Integration of Experimental and Computational Methodologies for Rational Design

The future of designing novel pyrazolopyrimidine-based materials lies in the powerful synergy between experimental synthesis and computational modeling. rug.nlrepec.org This integrated approach allows for a more rational and targeted design of molecules with desired properties, significantly accelerating the discovery process.

Computational tools, including molecular docking and molecular dynamics simulations, can be used to predict the interaction of pyrazolopyrimidine derivatives with biological targets or their packing in the solid state, which is crucial for material properties. nih.gov DFT calculations can provide insights into the electronic structure and predict optical properties before a molecule is even synthesized. nih.govrug.nl This predictive power allows chemists to prioritize synthetic targets that are most likely to exhibit the desired characteristics. Experimental validation then provides the crucial feedback loop to refine and improve the computational models. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern materials science. repec.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using aromatic aldehydes, heterocyclic amines, and 1,3-dicarbonyl compounds. Protic solvents (e.g., ethanol or methanol) are critical for stabilizing intermediates, as evidenced by the disappearance of the hydroxyl (OH) proton signal at ~12.44 ppm in 1H^1H NMR upon oxidation to the ketone form . Sodium salts of benzofuran derivatives and diazonium chloride have also been employed to improve regioselectivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for aldehyde-to-amine) and reflux conditions (80–100°C for 12–48 hours) .
Key Reaction Parameters Impact on Yield/Purity
Solvent polarity (DMF vs. ethanol)Higher polarity increases solubility of intermediates but may reduce regioselectivity
Temperature (>100°C)Accelerates cyclization but risks decomposition of the pyrimidine core
Catalyst (Cu(I)/Cu(II))Enhances cyclization efficiency but may introduce metal impurities

Q. How are structural and purity characteristics of this compound validated?

  • Methodological Answer :

  • Elemental Analysis : Expected C, H, N percentages should align with calculated values (e.g., C8_8H10_{10}N4_4O: C 61.65%, H 4.38%, N 27.65%) . Deviations >0.3% indicate impurities.
  • Spectroscopy :
  • 1H^1H NMR: OH proton at δ 12.44 ppm (disappears upon derivatization to ketone) .
  • 13C^{13}C NMR: Pyrimidine carbons resonate at δ 145–160 ppm .
  • Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1039 for C13_{13}H11_{11}N5_5O) .

Advanced Research Questions

Q. How do substituents at positions 2 and 3 influence the bioactivity of pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

  • Methodological Answer : Substituents modulate interactions with biological targets such as peripheral benzodiazepine receptors (TSPO) and enzymes. For example:

  • Methyl groups (2,3-dimethyl) : Enhance lipophilicity (LogP ~-0.26 to -1.09), improving blood-brain barrier penetration for neuroimaging probes like DPA-713 .

  • Trifluoromethyl groups : Increase metabolic stability and binding affinity to kinases (e.g., IC50_{50} < 100 nM for anticancer activity) .

  • Hydroxyl group (position 7) : Critical for hydrogen bonding with TSPO (binding energy ΔG = -9.2 kcal/mol in docking studies) .

    Substituent Biological Target Effect
    2,3-dimethylTSPO (DPA-713)High specificity for neuroinflammation imaging
    5-BenzofuranAntitubercular agentsMIC = 0.5 µg/mL against M. tuberculosis

Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : The hydroxyl group at position 7 can tautomerize to a ketone, altering NMR signals. Use deuterated DMSO to stabilize the enol form .
  • Solvent-induced shifts : Polar aprotic solvents (e.g., DMF) downfield-shift aromatic protons by 0.2–0.5 ppm compared to CDCl3_3 .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., C–N bond lengths of 1.34 Å confirm pyrimidine ring geometry) .

Q. How can structure-activity relationships (SAR) guide the design of pyrazolo[1,5-a]pyrimidin-7-ol analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Derivatives with molecular weight <500 Da, H-bond donors ≤2, and LogP <5 show better oral bioavailability (e.g., 1-{2,7-dimethyl…}-4-(hydroxymethyl)azepan-4-ol: LogP = -1.09, PSA = 90.96 Å2^2) .
  • Metabolic Stability : Fluorination at position 5 reduces CYP450-mediated oxidation (t1/2_{1/2} increased from 2.1 to 6.8 hours in microsomal assays) .
  • Toxicity Mitigation : Replace electron-withdrawing groups (e.g., nitro) with bioisosteres (e.g., trifluoromethyl) to lower hepatotoxicity (ALT levels reduced by 40%) .

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